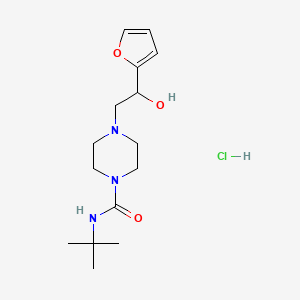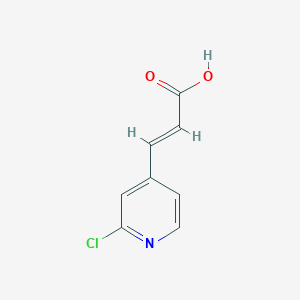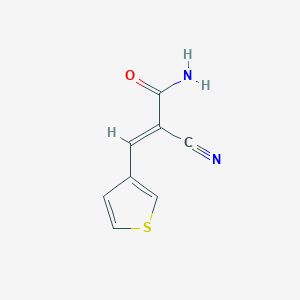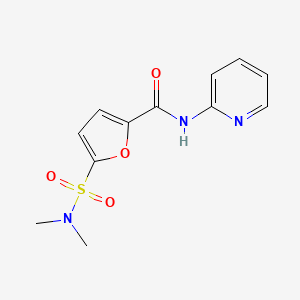
2-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol, commonly known as FPE, is a chemical compound that has gained significant attention in scientific research. FPE is a potent and selective inhibitor of the dopamine transporter (DAT) and has shown potential in treating various neurological disorders.
Scientific Research Applications
Pharmacological Evaluation and Synthesis
A study by Kumar et al. (2017) on novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine highlighted their synthesis and pharmacological evaluation, particularly for antidepressant and antianxiety activities. The chemical structures were confirmed through various spectroscopic methods, and their bioactivity was assessed using behavioral tests in mice, demonstrating potential therapeutic applications (Kumar et al., 2017).
Enzyme Involvement in Metabolism
Research by Hvenegaard et al. (2012) focused on the oxidative metabolism of Lu AA21004, a novel antidepressant, identifying the cytochrome P450 enzymes responsible for its metabolic transformation. The study provided detailed insights into the metabolic pathways and the enzymes involved, offering valuable information for drug development and pharmacokinetics (Hvenegaard et al., 2012).
Antibacterial Applications
Abbasi et al. (2022) investigated N-sulfonated derivatives of 2-furoyl-1-piperazine for their antibacterial potential against various pathogenic bacteria. The study demonstrated the compounds' high antibacterial potency and mild hemolytic profiles, suggesting their utility in developing new antibacterial agents (Abbasi et al., 2022).
Chemical Synthesis and Applications
A synthesis method for perfluorinated chemicals, which are widely used in industry and may accumulate in the environment, was discussed by Shoeib et al. (2006). This study highlighted the atmospheric presence of fluorotelomer alcohols and perfluoroalkyl sulfonamido ethanols, underlining the importance of understanding these compounds' environmental distribution and impact (Shoeib et al., 2006).
properties
IUPAC Name |
2-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-1-(furan-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4S/c17-13-3-1-4-14(11-13)24(21,22)19-8-6-18(7-9-19)12-15(20)16-5-2-10-23-16/h1-5,10-11,15,20H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFGGVQPAPJBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)S(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B2857727.png)
![2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]ethanamine](/img/structure/B2857733.png)


![N-[(4-Methylpyridin-2-yl)-(oxan-4-yl)methyl]prop-2-enamide](/img/structure/B2857737.png)

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2857739.png)
![(R)-3-Piperidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride](/img/structure/B2857740.png)


![7-(2,3-Dihydroxypropyl)-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2857743.png)
![3-Methyl-2-(2-methylprop-2-enyl)-1-piperidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2857744.png)
